molecular formula C19H26Cl2N6 B2416670 N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179399-91-7

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2416670
CAS No.: 1179399-91-7
M. Wt: 409.36
InChI Key: MSDOUVMQVGTIJP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound characterized by its triazine core structure

Properties

IUPAC Name

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6.ClH/c20-15-8-7-9-16(14-15)21-17-22-18(25-10-3-1-4-11-25)24-19(23-17)26-12-5-2-6-13-26;/h7-9,14H,1-6,10-13H2,(H,21,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDOUVMQVGTIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of 3-chloroaniline with cyanuric chloride, followed by the introduction of piperidine groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The triazine scaffold is recognized for its ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically:

  • Mechanism of Action : It is believed to inhibit the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to apoptosis in cancer cells.

Immunomodulatory Effects

Research has also indicated that derivatives of triazine compounds can modulate immune responses. For instance:

  • Caspase Activation : The compound may influence the expression of caspases and NF-kB pathways, suggesting a potential role in regulating immune functions and apoptosis .

Cancer Therapy

Given its ability to target critical pathways in cancer cell metabolism and survival, N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride shows promise as a therapeutic agent in oncology.

Case Studies :

  • In Vivo Studies : In preclinical models, compounds with similar structures have demonstrated significant tumor reduction in xenograft models when administered intravenously .
  • Cell Line Studies : In vitro assays using various cancer cell lines have shown that the compound effectively inhibits cell growth and induces apoptosis at nanomolar concentrations .

Neuropharmacological Applications

The piperidine moiety suggests potential applications in neuropharmacology, particularly for disorders involving neurotransmitter dysregulation.

Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibits PI3K/mTOR signaling; induces apoptosis in cancer cells
ImmunomodulationModulates immune responses; activates apoptotic pathways
NeuropharmacologyPotential for treating neurological disorders due to piperidine structure

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazine core structure allows for versatile interactions with different biomolecules, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride
  • N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Uniqueness

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of piperidine groups enhances its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and immunomodulation. This article explores its biological activity based on various research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C17H23ClN6
  • Molecular Weight : 348.86 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound often function as kinase inhibitors. Kinase inhibitors target specific signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt pathway which is crucial in cancer biology. By inhibiting these pathways, the compound may induce apoptosis in cancer cells and inhibit tumor growth .

Antitumor Activity

Several studies have demonstrated the antitumor potential of triazine derivatives. For instance:

  • In Vitro Studies : Triazine derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound's structural features allow it to effectively bind to the ATP-binding site of kinases, leading to decreased cell viability in cancer models .
  • In Vivo Studies : Animal models treated with triazine-based compounds exhibited reduced tumor sizes compared to control groups. For example, a related compound demonstrated efficacy in subcutaneous and orthotopic xenograft models .

Immunomodulatory Effects

Triazine derivatives have also been explored for their immunomodulatory properties:

  • Cytokine Regulation : Some studies suggest that these compounds can modulate the expression of cytokines involved in immune responses. For instance, they may enhance the production of pro-inflammatory cytokines while suppressing anti-inflammatory pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related triazine derivative in a mouse model of breast cancer. The results indicated a significant reduction in tumor growth rates and an increase in apoptosis markers within treated tumors compared to untreated controls.

ParameterControl GroupTreated Group
Tumor Volume (cm³)15.2 ± 2.17.8 ± 1.5
Apoptosis Index (%)20%45%

Case Study 2: Immunomodulation

In another study focusing on immune response modulation, researchers found that treatment with a piperidine-substituted triazine increased the levels of TNF-alpha and IL-6 in macrophages, suggesting a potential for enhancing immune responses against tumors.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha50120
IL-63085

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis of triazine derivatives typically involves stepwise nucleophilic substitution on cyanuric chloride. For analogous compounds (e.g., 4,6-dichloro-N-alkyl-triazin-2-amines), sequential amine substitution at 0°C and room temperature with Hünig’s base as a proton scavenger achieves high yields (~86–91%) . Key parameters include:

  • Temperature control to prevent over-reactivity of cyanuric chloride.
  • Solvent choice (e.g., CH₂Cl₂ or DMSO) to balance solubility and reaction kinetics.
  • Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) to isolate intermediates .

Q. How can the structure of this compound be confirmed, and what analytical techniques are essential for characterization?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to verify substitution patterns (e.g., piperidinyl protons at δ ~1.4–2.0 ppm, aromatic protons from the 3-chlorophenyl group) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects in the triazine core .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) optimize reaction conditions for derivatizing the triazine core?

  • Methodological Answer : Tools like quantum chemical calculations (e.g., ICReDD’s reaction path search methods) can predict regioselectivity and activation energies for substitutions. For example:

  • Simulate transition states to identify steric/electronic barriers at the 4- and 6-positions of the triazine ring.
  • Use machine learning to correlate solvent polarity with reaction rates, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for structurally similar triazine derivatives?

  • Methodological Answer :

  • Comparative SAR studies : Systematically vary substituents (e.g., morpholino vs. piperidinyl groups) and test against standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) .
  • Meta-analysis of published data to identify confounding factors (e.g., assay protocols, cell line variability) .
  • Docking studies to assess target selectivity (e.g., kinases vs. bacterial enzymes) .

Q. How can the hygroscopicity of the hydrochloride salt form impact formulation stability, and what mitigation strategies exist?

  • Methodological Answer :

  • Dynamic vapor sorption (DVS) assays quantify moisture uptake under controlled humidity.
  • Lyophilization or co-crystallization with non-hygroscopic counterions (e.g., besylate) improves stability .
  • Excipient screening (e.g., silica-based desiccants in solid dispersions) to protect during storage .

Q. What experimental frameworks enable the design of selective analogs targeting specific protein kinases or proteases?

  • Methodological Answer :

  • Fragment-based drug design (FBDD) : Screen triazine fragments against kinase hinge regions using SPR or thermal shift assays.
  • Covalent docking to exploit nucleophilic residues (e.g., cysteine in cruzain) via electrophilic substituents .
  • Pharmacophore modeling to prioritize analogs with optimal logP (2–4) and hydrogen-bonding capacity .

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